An In-depth Technical Guide to the History and Discovery of Carbonyl Selenide
An In-depth Technical Guide to the History and Discovery of Carbonyl Selenide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonyl selenide (B1212193) (COSe), a linear molecule analogous to carbon dioxide and carbonyl sulfide, has a rich history spanning from early, inconclusive observations to its definitive synthesis and characterization. This guide provides a comprehensive overview of the discovery of carbonyl selenide, detailing the initial unsuccessful attempts and the eventual breakthrough that paved the way for its use in modern chemistry. We present a compilation of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of organoselenium chemistry, which is of growing interest in drug development.
A Chronicle of Discovery: The Early Pursuits and Final Success
The journey to isolate and characterize carbonyl selenide was marked by a series of early, yet unsuccessful, attempts by notable chemists of the late 19th and early 20th centuries. These initial forays laid the groundwork for the eventual definitive synthesis and characterization of this intriguing molecule.
Early Attempts (1901-1906):
The first documented endeavor to synthesize carbonyl selenide was reported by the French chemist Marcellin Berthelot in 1901. His experiment involved passing carbon monoxide over molten selenium. While he observed the transport of selenium in the gas stream, indicating a reaction had occurred, he was unable to isolate and identify the resulting compound.
A few years later, in 1869, Rathke attempted to produce carbonyl selenide by heating phosphorus selenide with carbon tetrachloride. This reaction, however, yielded a complex mixture of products from which carbonyl selenide could not be definitively isolated or characterized.
In 1906, von Bartal explored two different approaches. The first, similar to Rathke's, involved the reaction of cadmium selenide with carbon tetrachloride, which again resulted in an unresolvable mixture. His second method, passing carbonyl chloride over heated cadmium selenide, also failed to yield a pure, characterizable product.
The Breakthrough: Pearson and Robinson (1932):
The definitive synthesis and characterization of carbonyl selenide were finally achieved in 1932 by T. G. Pearson and P. L. Robinson. Their work, detailed in the seminal paper "Carbonyl selenide. Part I. Preparation and physical properties," marked a significant milestone in selenium chemistry. They succeeded by reacting carbon monoxide with selenium vapor at elevated temperatures and meticulously purifying the product. Their systematic investigation provided the first reliable data on the physical and chemical properties of carbonyl selenide, opening the door for its further study and application.
The historical progression from these early failed attempts to the successful synthesis underscores the challenges of working with selenium compounds and the importance of precise experimental conditions.
Physicochemical Properties of Carbonyl Selenide
A thorough understanding of the physical and chemical properties of carbonyl selenide is essential for its safe handling and effective application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | COSe | - |
| Molar Mass | 106.96 g/mol | - |
| Appearance | Colorless gas | [1] |
| Odor | Unpleasant | [1] |
| Boiling Point | -22.9 °C | [1] |
| Melting Point | -122.2 °C | [1] |
| Density (liquid) | 2.08 g/cm³ at -50 °C | |
| Vapor Pressure | 101.325 kPa at -22.9 °C | |
| Bond Length (C=O) | 1.154 Å | |
| Bond Length (C=Se) | 1.709 Å | |
| Bond Angle (O-C-Se) | 180° | |
| Dipole Moment | 0.75 D | |
| Solubility | Soluble in carbon disulfide and toluene | |
| Stability | Decomposes in the presence of moisture |
Experimental Protocols for Synthesis
The ability to reliably synthesize carbonyl selenide is fundamental to its application. This section provides a detailed protocol from the landmark 1932 paper by Pearson and Robinson, as well as a more modern approach.
Pearson and Robinson's 1932 Synthesis
This method involves the direct reaction of carbon monoxide with selenium vapor.
Apparatus: A silica (B1680970) tube heated in a tube furnace, connected to a gas purification train for carbon monoxide and a series of cold traps for collecting the product.
Procedure:
-
Purified carbon monoxide is passed through a flowmeter and then into the heated silica tube containing selenium.
-
The furnace is maintained at a temperature of 450-500 °C to ensure a sufficient vapor pressure of selenium.
-
The gas mixture exiting the furnace, containing unreacted carbon monoxide and carbonyl selenide, is passed through a series of cold traps immersed in liquid air or a dry ice/acetone bath.
-
Carbonyl selenide condenses in the cold traps as a colorless solid.
-
The crude product is then purified by fractional distillation under vacuum to remove dissolved carbon monoxide and any other volatile impurities.
Modern Synthesis: Amine-Catalyzed Reaction
A more contemporary and often more convenient method for the synthesis of carbonyl selenide involves the reaction of carbon monoxide and selenium in the presence of a catalytic amount of a tertiary amine, such as triethylamine. This reaction can often be carried out under milder conditions than the direct high-temperature synthesis.
Procedure:
-
A pressure vessel is charged with elemental selenium and a suitable solvent (e.g., toluene).
-
A catalytic amount of a tertiary amine (e.g., triethylamine) is added to the suspension.
-
The vessel is sealed and pressurized with carbon monoxide.
-
The reaction mixture is heated and stirred for several hours. The progress of the reaction can be monitored by the consumption of carbon monoxide.
-
After the reaction is complete, the vessel is cooled, and the excess carbon monoxide is carefully vented.
-
The resulting solution containing carbonyl selenide can often be used directly in subsequent reactions, or the carbonyl selenide can be isolated by distillation.
Applications in Chemical Synthesis
Carbonyl selenide is a valuable reagent in organic and organometallic chemistry, primarily for the introduction of selenium into molecules. Its reactivity is analogous to that of carbon dioxide and carbonyl sulfide, but it often offers unique reactivity profiles.
A key application of carbonyl selenide is in the synthesis of selenocarbamates and related compounds. These selenium-containing molecules are of interest in medicinal chemistry and materials science.
The reactivity of the carbon-selenium double bond in carbonyl selenide makes it a versatile building block for the synthesis of a variety of selenium-containing heterocycles and other complex organic molecules. Its use in catalytic cycles for carbonylation reactions is also an area of active research. For professionals in drug development, the ability to incorporate selenium into organic scaffolds using reagents like carbonyl selenide is of particular interest, as organoselenium compounds have shown promise as antioxidants, enzyme inhibitors, and anticancer agents.
Conclusion
The history of carbonyl selenide is a testament to the persistence of scientific inquiry. From its elusive nature in early experiments to its definitive synthesis and characterization, our understanding of this molecule has grown significantly. Today, carbonyl selenide serves as a valuable tool for chemists, particularly in the synthesis of novel organoselenium compounds with potential applications in medicine and materials science. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications to serve as a valuable resource for researchers and professionals in the field.
